5H-1,4,2-Dithiazole-5-thione
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Overview
Description
5H-1,4,2-Dithiazole-5-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-1,4,2-Dithiazole-5-thione typically involves the reaction of thiocarbonyl compounds with oxathiazol-2-ones. This thermolysis reaction yields the desired dithiazole compound in modest to good yields . Another method involves the treatment of 4-phenyl-5H-1,2,3-dithiazole-5-thione with iodine in acetonitrile, resulting in a crystalline product with a thione-iodonium three-center halogen bond .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of anhydrous solvents and controlled reaction conditions are crucial for achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 5H-1,4,2-Dithiazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is a key reactive site.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the compound under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted dithiazole derivatives.
Scientific Research Applications
5H-1,4,2-Dithiazole-5-thione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5H-1,4,2-Dithiazole-5-thione involves the nucleophilic attack of phosphorus at the sulfur atom, leading to the formation of a phosphonium intermediate. This intermediate then decomposes to form phosphorothioate and isocyanate or isothiocyanate species . The compound’s ability to form stable complexes with iodine also plays a significant role in its reactivity .
Comparison with Similar Compounds
1,2,4-Dithiazole-5-one: Known for its high sulfurizing efficiency and reactivity.
3-Phenyl-1,2,4-dithiazole-5-thione: Exhibits similar sulfurizing properties and is used in similar applications.
Uniqueness: 5H-1,4,2-Dithiazole-5-thione stands out due to its ability to form stable iodonium complexes and its versatility in various chemical reactions. Its unique structure and reactivity make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
128519-44-8 |
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Molecular Formula |
C2HNS3 |
Molecular Weight |
135.2 g/mol |
IUPAC Name |
1,4,2-dithiazole-5-thione |
InChI |
InChI=1S/C2HNS3/c4-2-5-1-3-6-2/h1H |
InChI Key |
BORXJHBABJTFCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NSC(=S)S1 |
Origin of Product |
United States |
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